molecular formula C17H15NO3 B5448210 4-(naphtho[2,1-b]furan-2-ylcarbonyl)morpholine

4-(naphtho[2,1-b]furan-2-ylcarbonyl)morpholine

Cat. No.: B5448210
M. Wt: 281.30 g/mol
InChI Key: FJFOCGKSXQQSCA-UHFFFAOYSA-N
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Description

“4-(naphtho[2,1-b]furan-2-ylcarbonyl)morpholine” is a chemical compound that belongs to the class of organic compounds known as naphthofurans . Naphthofurans are compounds containing a naphtho[2,1-b]furan moiety .


Synthesis Analysis

The synthesis of naphtho[2,1-b]furan derivatives has been reported in several studies . For instance, a reverse hydrogenolysis process has been developed for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtha [2,3-b]furan-4,9-diones . The reaction is catalyzed by commercially available Pd/C without oxidants and hydrogen acceptors . Another study reported a visible-light-mediated [3+2] cycloaddition reaction for the synthesis of naphtho [2,3-b]furan-4,9-diones .


Chemical Reactions Analysis

The chemical reactions involving naphtho[2,1-b]furan derivatives have been studied . For example, a reverse hydrogenolysis process has been developed for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtha [2,3-b]furan-4,9-diones . Another study reported a visible-light-mediated [3+2] cycloaddition reaction for the synthesis of naphtho [2,3-b]furan-4,9-diones .

Future Directions

The future directions in the research of “4-(naphtho[2,1-b]furan-2-ylcarbonyl)morpholine” and related compounds could involve further exploration of their biological activities and potential applications in pharmaceutical research and drug discovery . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

Properties

IUPAC Name

benzo[e][1]benzofuran-2-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(18-7-9-20-10-8-18)16-11-14-13-4-2-1-3-12(13)5-6-15(14)21-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFOCGKSXQQSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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